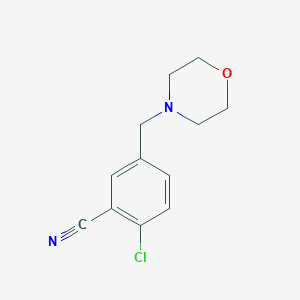![molecular formula C27H31N3O2S B13037169 N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a thienoquinoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Construction of the Thienoquinoline Core: The thienoquinoline core is constructed through a series of cyclization and condensation reactions involving thiophene and quinoline derivatives.
Final Coupling: The final step involves coupling the piperidine derivative with the thienoquinoline core using a carboxylation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-Benzylpiperidin-1-yl)ethyl)-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide
- N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxylate
Uniqueness
N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring, a benzyl group, and a thienoquinoline core. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C27H31N3O2S |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[2-(4-benzylpiperidin-1-yl)ethyl]-5-methyl-4-oxo-3a,9b-dihydrothieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H31N3O2S/c1-29-23-10-6-5-9-21(23)25-22(27(29)32)18-24(33-25)26(31)28-13-16-30-14-11-20(12-15-30)17-19-7-3-2-4-8-19/h2-10,18,20,22,25H,11-17H2,1H3,(H,28,31) |
Clave InChI |
ZMZCTIPQOIUGBY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3C(C1=O)C=C(S3)C(=O)NCCN4CCC(CC4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)





![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)

![3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037125.png)



![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
